5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol
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Overview
Description
5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol is a chemical compound with the molecular formula C11H16N2O4 It is characterized by the presence of a phenylhydrazine group attached to a pentane backbone with four hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol typically involves the reaction of phenylhydrazine with a suitable pentane derivative. One common method is the condensation reaction between phenylhydrazine and pentane-1,2,3,4-tetrol under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenylhydrazine group can be reduced to form aniline derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of pentane-1,2,3,4-tetrone.
Reduction: Formation of 5-(phenylamino)pentane-1,2,3,4-tetrol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol involves its interaction with various molecular targets. The phenylhydrazine group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol: Similar structure but with an additional phenylhydrazine group.
D-Arabinose phenylhydrazone: Similar backbone but different functional groups.
Uniqueness
5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl groups and the presence of a single phenylhydrazine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2 |
InChI Key |
UJFBUGYDKFCOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |
Origin of Product |
United States |
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